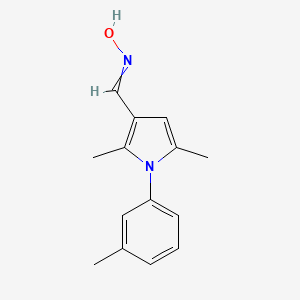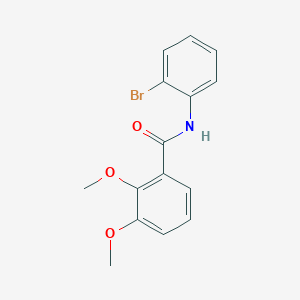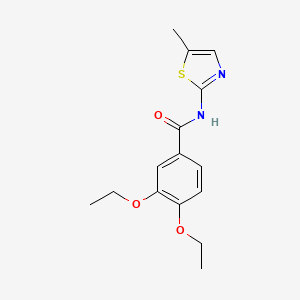![molecular formula C19H23N3O3 B5693777 N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anticancer agent. DMXAA was first synthesized in 1998 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide is not fully understood. However, it is believed that this compound works by activating the immune system to attack cancer cells. This compound has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. This activation of the immune system leads to the destruction of the tumor vasculature, which deprives the tumor of nutrients and oxygen, ultimately leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). This compound has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels. This inhibition of VEGF leads to the destruction of the tumor vasculature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that it has been shown to have antitumor activity against a variety of cancer cell lines. This compound has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound has been shown to have toxic effects on the liver and kidneys in preclinical studies.
Orientations Futures
There are several future directions for research on N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. One area of research is to further investigate the mechanism of action of this compound. This could lead to the development of more effective anticancer agents that work through similar mechanisms. Another area of research is to investigate the potential use of this compound in combination with other drugs, such as immunotherapy drugs, to enhance its anticancer activity. Finally, more research is needed to investigate the toxic effects of this compound in humans and to develop strategies to minimize these effects.
Méthodes De Synthèse
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with diethylamine and 4-bromo-2-methylacetanilide. The resulting product is then purified through a series of chromatography steps to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use as an anticancer agent. In preclinical studies, this compound has been shown to have antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and paclitaxel, in killing cancer cells.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-5-21(6-2)16-9-10-17(14(4)11-16)20-19(23)15-8-7-13(3)18(12-15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVCUTFYYYWGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)




![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)